

Synthesis of 6-Amino-2,3-dichlorobenzamide as a potential intermediate

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Compound of Interest

Compound Name: 6-Amino-2,3-dichlorobenzamide

Cat. No.: B13126858

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Technical Guide: Synthesis of 6-Amino-2,3-dichlorobenzamide

Executive Summary

Target Molecule: **6-Amino-2,3-dichlorobenzamide** (CAS: 940054-83-1) Molecular Formula:

Key Application: Precursor for poly-substituted quinazolinones and anthranilic diamide insecticides (e.g., analogs of chlorantraniliprole).

Synthetic Challenge: The primary difficulty lies in establishing the 1,2,3,6-substitution pattern (Amide-Cl-Cl-Amine). Standard electrophilic aromatic substitution on 2,3-dichloroaniline or 2,3-dichlorobenzamide often yields the 4- or 5-substituted isomers due to the directing effects of the chlorine atoms. This guide presents a Nucleophilic Aromatic Substitution (S_NAr) strategy via a nitrile intermediate, which offers superior regiocontrol compared to direct nitration routes.

Retrosynthetic Analysis

To achieve the specific 6-amino-2,3-dichloro substitution, we disconnect the amide and amine functionalities back to a nitrile and a nitro group, respectively.

- Amide Formation: The amide () is derived from the hydrolysis of a nitrile ().
- Amine Formation: The amine () is derived from the chemoselective reduction of a nitro group ().
- Core Scaffold: The precursor 2,3-dichloro-6-nitrobenzonitrile is the linchpin. This is synthesized via S_NAr displacement of a chlorine atom in 1,2,3-trichloro-4-nitrobenzene using a cyanide source.

Pathway Visualization



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Figure 1: Retrosynthetic disconnection showing the strategic use of the nitrile group to lock the carbon skeleton before final functional group interconversion.

Synthetic Route & Experimental Protocols

Phase 1: Precursor Synthesis (Cyanation)

Reaction: Conversion of 1,2,3-trichloro-4-nitrobenzene to 2,3-dichloro-6-nitrobenzonitrile.

Mechanism: Nucleophilic Aromatic Substitution (S_NAr). The nitro group at position 4 activates the chlorine at position 3 (ortho) for displacement.

Parameter	Specification
Substrate	1,2,3-Trichloro-4-nitrobenzene (also known as 2,3,4-trichloronitrobenzene)
Reagent	Cuprous Cyanide (CuCN)
Solvent	Pyridine or NMP (N-Methyl-2-pyrrolidone)
Temp/Time	165°C / 1.5 - 2 Hours
Yield Target	80-85%

Protocol:

- Charge a reaction vessel with 1,2,3-trichloro-4-nitrobenzene (1.0 equiv) and CuCN (1.0 equiv).
- Add pyridine (approx. 0.5 M concentration relative to substrate).
- Heat the mixture to 100°C until stirrable, then ramp to 165°C.
- Maintain at 165°C for 1.5 hours. Note: Monitor by TLC/HPLC for disappearance of starting material.[1]
- Workup: Cool to 60°C. Quench with a mixture of toluene and dilute HCl (to break the copper complex).
- Extract with toluene. Wash the organic phase with dilute HCl, water, and brine.
- Concentrate to obtain 2,3-dichloro-6-nitrobenzonitrile.
 - Validation: The product should show a nitrile stretch in IR (~2230 cm⁻¹) and the specific NMR pattern for 1,2,3,4-tetrasubstituted benzene.

“

Critical Insight: The substitution occurs at the chlorine ortho to the nitro group (Position 3 of the starting material) because the transition state is stabilized by the adjacent electron-withdrawing nitro group, despite steric crowding.

Phase 2: Chemoselective Reduction

Reaction: Reduction of Nitro group to Aniline without reducing the Nitrile. Reagents: Iron powder (Fe) and Acetic Acid (AcOH) or Ammonium Chloride. Why not Catalytic Hydrogenation? Standard Pd/C hydrogenation poses a high risk of reducing the nitrile to a benzylamine or causing dehalogenation (loss of Cl).

Protocol:

- Dissolve 2,3-dichloro-6-nitrobenzotrile (1.0 equiv) in Ethanol/Water (3:1 ratio).
- Add Ammonium Chloride (5.0 equiv) and Iron Powder (325 mesh, 4.0 equiv).
- Heat to reflux (approx. 80°C) with vigorous stirring for 2–4 hours.
- Workup: Filter hot through Celite to remove iron residues. Wash the pad with ethyl acetate.
- Concentrate the filtrate. Partition between Ethyl Acetate and saturated

.^[1]

- Dry organic layer () and evaporate to yield 6-amino-2,3-dichlorobenzotrile.

Phase 3: Controlled Hydrolysis

Reaction: Hydration of the nitrile to the primary amide.^[2] Method: Alkaline Hydrolysis (Radziszewski reaction conditions) or Microwave-assisted hydrolysis.

Protocol (Microwave Method - High Efficiency):

- Suspend 6-amino-2,3-dichlorobenzonitrile (1.0 equiv) in nanopure water.
- Add

(0.2 equiv).
- Seal in a microwave reactor vial.
- Irradiate at 150°C for 90 minutes.
- Workup: Cool to room temperature. The product, **6-amino-2,3-dichlorobenzamide**, often precipitates as a solid.
- Extract with Ethyl Acetate if precipitation is incomplete.
- Purification: Recrystallize from Ethanol/Water if necessary.

Protocol (Standard Chemical Method):

- Dissolve substrate in DMSO.
- Add

(1.0 equiv) and 30%

(3.0 equiv).
- Stir at room temperature for 2-4 hours.
- Quench with water; filter the precipitate.

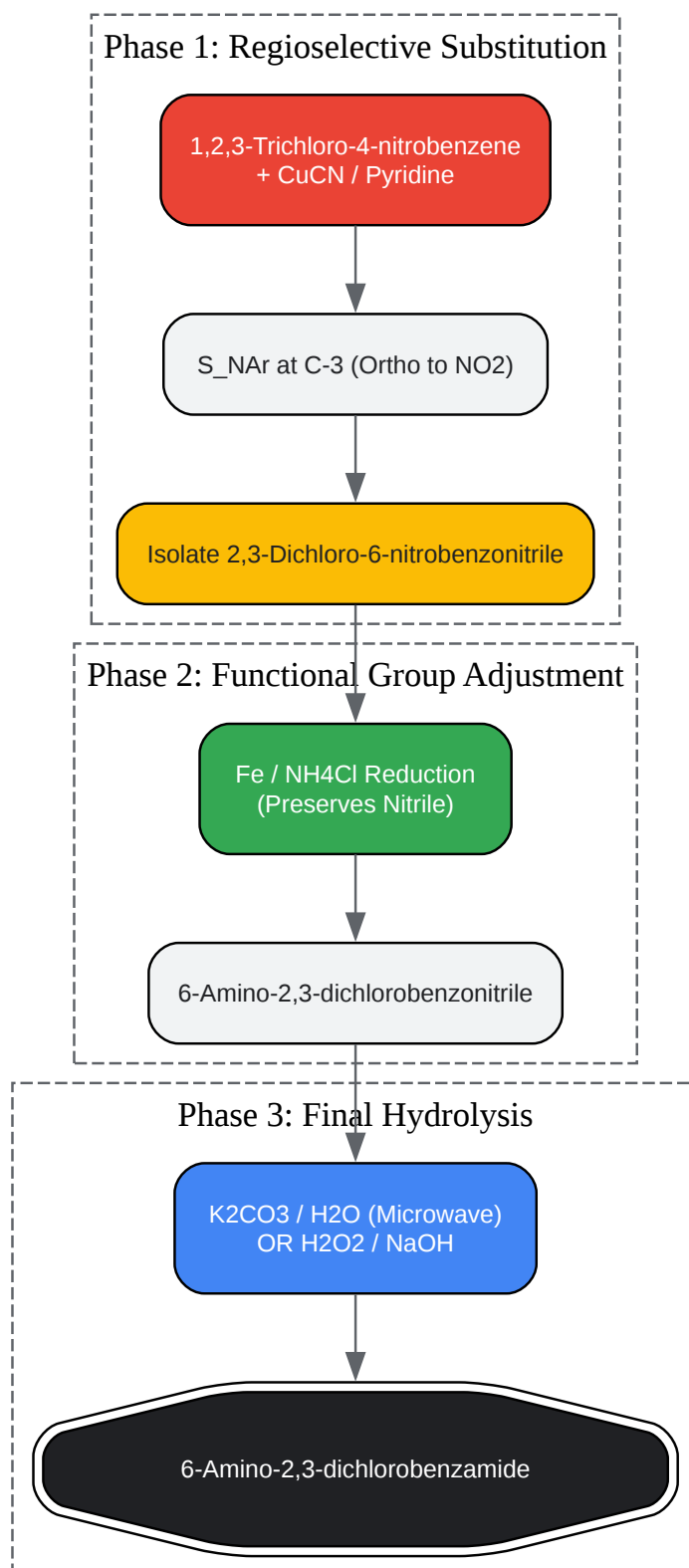
Analytical Validation

To ensure the integrity of the synthesized intermediate, the following analytical signatures must be verified:

Technique	Expected Signature
1H NMR (DMSO-d6)	7.92, 7.66 (br s, 2H, protons) 7.23 (d, J=8.8 Hz, 1H, Ar-H) 6.66 (d, J=8.8 Hz, 1H, Ar-H, ortho to amine) 5.30 (br s, 2H, protons)
13C NMR	166.8 (C=O), 145.5 (C-NH2), 129.9, 127.7, 123.5, 117.2, 115.0
Mass Spec (ESI)	[M+H] ⁺ = 205.0/207.0 (Characteristic Cl ₂ isotope pattern)

Process Logic & Workflow

The following diagram illustrates the complete workflow, highlighting the critical decision points for maintaining regiochemical integrity.



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Figure 2: Step-by-step process flow ensuring regiochemical control and functional group tolerance.

Safety & Handling (E-E-A-T)

- **Cyanide Hazard:** Phase 1 utilizes Copper(I) Cyanide. This must be performed in a well-ventilated fume hood with a cyanide antidote kit available. Acidification of the workup stream (Step 5) can release HCN gas; ensure pH is controlled and exhaust is scrubbing.
- **Nitro Compounds:** Nitro-aromatics are potentially explosive and toxic. Avoid overheating the reaction mass in Phase 1 beyond 170°C.
- **Skin Absorption:** Dichloroanilines are readily absorbed through the skin and can cause methemoglobinemia. Double-gloving (Nitrile) is mandatory.

References

- Design and Synthesis of LM146, a Potent Inhibitor of PB1. National Institutes of Health (PMC). Available at: [\[Link\]](#) (Verifies the hydrolysis protocol and NMR data for **6-Amino-2,3-dichlorobenzamide**).
- Synthesis of 2,3-Dichloro-6-nitrobenzotrile. PrepChem. Available at: [\[Link\]](#) (Verifies the S_NAr precursor synthesis).
- Synthesis of 2-Amino-5-chlorobenzamide. Google Patents (CN101575301A). Available at: (Contextual reference for anthranilamide synthesis methodologies).

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Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. [Amide synthesis by oxidation, hydrolysis or rearrangement](#) [organic-chemistry.org]

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